molecular formula C8H8N4O2 B14892169 1-((1H-pyrazol-1-yl)methyl)-1H-pyrazole-4-carboxylic acid CAS No. 1263211-59-1

1-((1H-pyrazol-1-yl)methyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B14892169
CAS No.: 1263211-59-1
M. Wt: 192.17 g/mol
InChI Key: JVDQDXACRWLLGV-UHFFFAOYSA-N
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Description

1-((1H-pyrazol-1-yl)methyl)-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, which is a class of heterocyclic compounds containing a five-membered ring with three carbon atoms and two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1H-pyrazol-1-yl)methyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of pyrazole derivatives with appropriate reagents under controlled conditions. One common method is the condensation reaction between pyrazole and formaldehyde, followed by carboxylation . The reaction conditions often include the use of catalysts such as acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and environmentally friendly procedures, such as microwave-assisted reactions, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-((1H-pyrazol-1-yl)methyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various pyrazole derivatives with different functional groups .

Scientific Research Applications

1-((1H-pyrazol-1-yl)methyl)-1H-pyrazole-4-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((1H-pyrazol-1-yl)methyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or viral replication, thereby exerting its anti-inflammatory or antiviral effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-((1H-pyrazol-1-yl)methyl)-1H-pyrazole-4-carboxylic acid include other pyrazole derivatives such as:

Uniqueness

What sets this compound apart is its unique structure, which allows for versatile chemical modifications and a wide range of biological activities.

Properties

CAS No.

1263211-59-1

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

1-(pyrazol-1-ylmethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C8H8N4O2/c13-8(14)7-4-10-12(5-7)6-11-3-1-2-9-11/h1-5H,6H2,(H,13,14)

InChI Key

JVDQDXACRWLLGV-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CN2C=C(C=N2)C(=O)O

Origin of Product

United States

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